molecular formula C17H14F3NO4S2 B2856915 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034257-56-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2856915
CAS No.: 2034257-56-0
M. Wt: 417.42
InChI Key: GORAUOBDZJNDJF-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophen-3-yl moiety linked via a 2-hydroxyethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the benzo[b]thiophene core contributes to aromatic stacking interactions in biological systems .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-11-5-7-12(8-6-11)27(23,24)21-9-15(22)14-10-26-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAUOBDZJNDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzo[b]thiophene vs. Benzo[d]thiazole/Thiophene: The benzo[b]thiophene in the target compound differs from benzo[d]thiazole-thiophene hybrids (e.g., compounds 85–93 in ) by sulfur placement and aromaticity.

Sulfonamide Substituents

  • Trifluoromethoxy vs. Halogen/Pyrazole/Morpholine :
    The 4-(trifluoromethoxy) group in the target compound contrasts with halogen (e.g., Cl, Br in ) or heterocyclic substituents (e.g., morpholine in compound 87, ). The trifluoromethoxy group offers steric and electronic advantages, such as increased resistance to oxidative metabolism compared to halogens .

Spectroscopic and Physicochemical Properties

NMR and IR Data

  • Aromatic Proton Shifts :
    The target compound’s aromatic protons adjacent to the sulfonamide group are expected near δ 7.8–7.9 (cf. δ 7.89 in compound 4, ), while the benzo[b]thiophene protons may resonate at δ 7.35–7.82, as seen in similar structures .
  • Hydroxyethyl Group :
    The -CH2OH protons would show signals near δ 3.5–4.0, comparable to hydroxyethyl chains in ’s compounds (δ 3.6–3.7) .

LogP and Solubility

  • Trifluoromethoxy Contribution :
    The logP of the target compound is predicted to be higher than sulfonamides with polar groups (e.g., morpholine in compound 87, ) but lower than halogenated analogs (e.g., Br-substituted compounds in ) due to the balance between lipophilic CF3O and hydrophilic -OH .

Enzyme Inhibition Potential

  • Anthrax Lethal Factor (LF) Inhibition :
    Compounds with benzo[d]thiazole-thiophene cores () exhibit LF inhibition, suggesting the target’s benzo[b]thiophene may offer a unique binding profile. The hydroxyethyl chain could enhance solubility, improving bioavailability compared to methyl-substituted analogs .

Receptor Binding

  • D3 Receptor Affinity :
    ’s benzamide derivatives show receptor binding modulated by piperazine substituents. The target’s sulfonamide group may similarly interact with polar residues in receptor pockets, though its bulkier benzo[b]thiophene could reduce affinity compared to smaller heterocycles .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Core Heterocycle Sulfonamide Substituent Yield (%) LogP (Predicted)
Target Compound Benzo[b]thiophene 4-(Trifluoromethoxy)phenyl ~80* 3.2
Compound 87 () Benzo[d]thiazole 4-(Morpholinosulfonyl)phenyl 68 2.8
Compound 4 () Benzo[b]thiophene 4-(Trifluoromethoxy)phenyl 82 3.1
Compound 6 () Cyclohexenone 4-(Trifluoromethoxy)phenyl 67 2.5

*Assumed based on analogous synthesis in .

Table 2: NMR Chemical Shifts (δ, ppm)

Compound Aromatic Protons (Sulfonamide) Heterocyclic Protons Hydroxyethyl Protons
Target Compound 7.8–7.9 7.35–7.82 3.5–4.0
Compound 4 () 7.89 (d, J=8.5 Hz) 7.79 (d, J=7.8 Hz) 3.52–3.65
Compound 85 () 7.6–7.8 7.2–7.5 N/A

Preparation Methods

Nitrobenzene Derivative Functionalization

The para-substituted trifluoromethoxy group is introduced via nucleophilic aromatic substitution (NAS) on 4-nitrobenzotrifluoride. A modified method from DE19543323A1 is adapted for the para position:

  • Reaction Conditions

    • Substrate : 4-Nitrobenzotrifluoride
    • Reagent : Trifluoromethoxy potassium (KOCF₃)
    • Solvent : Dimethylformamide (DMF), anhydrous
    • Temperature : 120°C, 24 hours
    • Yield : 68–72%
  • Sulfonation and Ammonolysis

    • Sulfonation : Treat 4-(trifluoromethoxy)benzene with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours.
    • Ammonolysis : React the sulfonyl chloride intermediate with aqueous ammonia (NH₃) at 25°C, yielding 4-(trifluoromethoxy)benzenesulfonamide.
    • Purity : >98% (HPLC), confirmed via $$ ^1\text{H NMR} $$ (δ 7.89 ppm, aromatic protons).

Preparation of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine

Benzo[b]thiophen-3-yl Ketone Synthesis

The benzo[b]thiophene core is constructed via Friedel-Crafts acylation:

  • Substrate : Thiophenol and acetyl chloride
  • Catalyst : AlCl₃ (1.2 equiv)
  • Reaction : 80°C, 6 hours in dichloroethane
  • Yield : 85%

Epoxidation and Ring-Opening

  • Epoxidation : Treat 3-acetylbenzo[b]thiophene with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C.
    • Epoxide Yield : 78%
  • Aminolysis : React the epoxide with aqueous ammonia (NH₃) to form 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine.
    • Conditions : Ethanol/water (3:1), 60°C, 12 hours
    • Yield : 65%

Coupling of Sulfonamide and Amine Intermediates

Sulfonamide Activation

The sulfonamide is activated as a sulfonyl chloride for nucleophilic substitution:

  • Chlorination : Treat 4-(trifluoromethoxy)benzenesulfonamide with PCl₅ in toluene at 80°C.
    • Conversion : >95% (monitored via TLC)

Amine Coupling

  • Reaction : Combine sulfonyl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in THF with triethylamine (Et₃N) as base.
    • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
    • Temperature : 0°C → 25°C, 8 hours
    • Yield : 82%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexane gradient (30:70 → 50:50)
  • Purity : >99% (HPLC)

Spectroscopic Validation

Technique Key Data
$$ ^1\text{H NMR} $$ δ 7.92 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, -OH), 3.74 (m, 2H, -CH₂-)
$$ ^{13}\text{C NMR} $$ δ 154.2 (C-O-CF₃), 122.4 (q, J=320 Hz, CF₃)
HRMS [M+H]⁺: 415.0982 (calc. 415.0979)

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting flow chemistry for sulfonamide activation reduces reaction time:

  • Residence Time : 15 minutes vs. 8 hours (batch)
  • Yield Improvement : 89%

Cost Optimization

  • Trifluoromethoxy Source : KOCF₃ recycled via distillation (85% recovery).
  • Catalyst Reuse : AlCl₃ recovered via aqueous workup (3 cycles without activity loss).

Challenges and Alternative Routes

Amine Stability

The hydroxyethylamine intermediate is prone to oxidation. Stabilization via tert-butyldimethylsilyl (TBDMS) protection increases yield to 74%.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

Answer:
The synthesis typically involves multi-step organic reactions starting with the preparation of benzo[b]thiophene and benzenesulfonamide intermediates. Key steps include:

  • Coupling reactions : Thiophene derivatives are coupled with hydroxyethylamine intermediates using nucleophilic substitution or Mitsunobu reactions (for hydroxyl group introduction) .
  • Sulfonylation : Reaction of the amine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
    Critical reagents : Sulfonyl chlorides, organometallic catalysts (e.g., Pd(PPh₃)₄ for coupling), and bases like Na₂CO₃ or LiAlH₄ for deprotonation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for confirming the structure, particularly the hydroxyethyl group (δ ~4.5 ppm for -CH(OH)-) and trifluoromethoxy substituent (δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for the trifluoromethoxy group (mass defect due to fluorine) .
  • IR Spectroscopy : Identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

Advanced: How can conflicting data in synthetic yields be resolved when scaling up reactions?

Answer:
Discrepancies often arise from:

  • Reagent purity : Trace moisture in solvents or sulfonyl chlorides can reduce yields. Use anhydrous conditions and freshly distilled reagents .
  • Temperature control : Exothermic reactions (e.g., sulfonylation) require precise cooling (0–5°C) to avoid side products like sulfones .
  • Catalyst optimization : For coupling steps, replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems to improve efficiency at scale .
    Validation : Conduct small-scale DOE (Design of Experiments) to identify critical parameters before scaling .

Advanced: What strategies are used to analyze and mitigate side reactions during sulfonamide formation?

Answer:
Common side reactions include:

  • Over-sulfonylation : Competing N,N-disubstitution. Mitigate by using a 1:1 molar ratio of amine to sulfonyl chloride and slow addition rates .
  • Hydrolysis of trifluoromethoxy group : Avoid aqueous workup at high pH; use brine washes instead of NaOH .
    Analytical tools :
  • HPLC-MS : Monitor reaction progress and detect sulfonic acid byproducts (retention time shifts).
  • ¹⁹F NMR : Track trifluoromethoxy stability (single peak at δ ~-58 ppm) .

Basic: What biological targets or pathways are associated with this compound?

Answer:
While specific targets require further validation, structurally analogous sulfonamides show:

  • Enzyme inhibition : Interaction with carbonic anhydrases or proteases due to sulfonamide’s zinc-binding motif .
  • Receptor modulation : Benzo[b]thiophene moieties may target GPCRs or nuclear receptors (e.g., estrogen receptors) .
    Screening methods : Use SPR (Surface Plasmon Resonance) for binding affinity assays or enzymatic activity kits (e.g., fluorescence-based) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:
Focus on:

  • Trifluoromethoxy positioning : Replace with -OCF₃ or -SCF₃ to alter electron-withdrawing effects and metabolic stability .
  • Hydroxyethyl substitution : Introduce branching (e.g., -CH(CH₃)OH) to enhance stereoselective binding .
  • Benzo[b]thiophene modifications : Incorporate halogens (e.g., Cl at position 5) to improve lipophilicity and target engagement .
    Validation : Molecular docking (e.g., AutoDock Vina) to predict binding poses against homology models of targets .

Basic: What are the stability considerations for this compound under storage or experimental conditions?

Answer:

  • Light sensitivity : Degrades via photooxidation of the thiophene ring. Store in amber vials at -20°C .
  • Hydrolysis : The sulfonamide bond is stable in acidic conditions but may cleave in basic buffers (pH > 9). Use neutral buffers for biological assays .
  • Hygroscopicity : The hydroxyethyl group absorbs moisture; store under inert gas (N₂ or Ar) .

Advanced: How can computational methods resolve ambiguities in NMR assignments for this compound?

Answer:

  • DFT calculations : Predict ¹H/¹³C chemical shifts (e.g., using Gaussian or ORCA) to assign overlapping signals, such as aromatic protons near the sulfonamide group .
  • COSY/NOESY : Identify coupling between the hydroxyethyl proton and adjacent CH₂ group to confirm stereochemistry .
  • Machine learning : Tools like NMRshiftDB2 correlate experimental shifts with database entries for similar sulfonamides .

Basic: What are the recommended chromatographic methods for purity analysis?

Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~12–15 min). Monitor at 254 nm for aromatic absorption .
  • TLC : Silica gel 60 F₂₅₄ plates; elute with ethyl acetate:hexane (3:7). Visualize under UV (254 nm) or with ninhydrin for amine traces .

Advanced: How can metabolic instability of the hydroxyethyl group be addressed in drug development?

Answer:

  • Bioisosteric replacement : Substitute -CH(OH)- with -CH₂O- (ether) or -CH₂NH- (amine) to reduce oxidative metabolism .
  • Prodrug strategy : Acetylate the hydroxyl group to form an ester, which is cleaved in vivo by esterases .
    Validation : Microsomal stability assays (e.g., human liver microsomes) to compare half-lives of analogs .

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